

Application Notes and Protocols for the Total Synthesis of 10-Norparvulenone

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Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B1241056

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Introduction

10-Norparvulenone is a naturally occurring α -tetralone derivative isolated from the fungus *Microsphaeropsis* sp.[1]. This compound has garnered interest within the scientific community due to its potential biological activities, including promising anti-influenza virus properties[1]. The total synthesis of **10-Norparvulenone** provides a reliable source of the material for further biological evaluation and the development of novel analogs.

This document provides detailed application notes and protocols for the first total synthesis of (\pm)-**10-Norparvulenone**, accomplished in five steps with an overall yield of 14% (unoptimized)[2][3]. The synthesis commences from the readily available starting material, m-methoxyphenol, and features a key xanthate-mediated free radical addition-cyclization reaction to construct the core tetralone structure[2][3].

Quantitative Data Summary

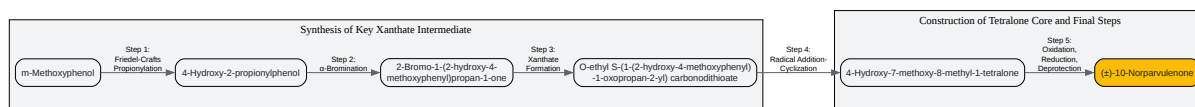
The following table summarizes the key quantitative data for the five-step total synthesis of **10-Norparvulenone**.

Step	Reaction	Starting Material	Product	Reagents & Conditions	Yield (%)
1	Friedel-Crafts Propionylation	m-Methoxyphenol	4-Hydroxy-2-propionylphenol	Propionic anhydride, trifluoroacetic acid	95
2	α -Bromination	4-Hydroxy-2-propionylphenol	2-Bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one	Copper(II) bromide, ethyl acetate, chloroform	98
3	Xanthate Formation	2-Bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one	O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl)carbonodithioate	Potassium O-ethyl xanthate, acetone	96
4	Radical Addition-Cyclization	O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl)carbonodithioate	4-Hydroxy-7-methoxy-8-methyl-1-tetralone	Vinyl pivalate, dilauroyl peroxide, 1,2-dichloroethane	48
5	Benzylic Oxidation, Reduction & Deprotection	4-Hydroxy-7-methoxy-8-methyl-1-tetralone	(\pm)-10-Norparvulene	Ceric ammonium nitrate, aqueous acetonitrile; Sodium borohydride, methanol;	35

Boron
trichloride,
dichloromethane

Experimental Workflow

The overall synthetic workflow for the total synthesis of **10-Norparvulenone** is depicted below.



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Caption: Overall workflow for the total synthesis of (±)-**10-Norparvulenone**.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Propionylation of m-Methoxyphenol

- **Reaction:** To a solution of m-methoxyphenol (1.0 eq) in trifluoroacetic acid, add propionic anhydride (1.2 eq) dropwise at 0 °C.
- **Conditions:** Stir the reaction mixture at room temperature for 12 hours.
- **Work-up:** Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-hydroxy-2-propionylphenol.

- Expected Yield: 95%

Step 2: α -Bromination

- Reaction: To a solution of 4-hydroxy-2-propionylphenol (1.0 eq) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
- Conditions: Reflux the reaction mixture for 4 hours.
- Work-up: Cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
- Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one.
- Expected Yield: 98%

Step 3: Xanthate Formation

- Reaction: To a solution of 2-bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one (1.0 eq) in acetone, add potassium O-ethyl xanthate (1.1 eq).
- Conditions: Stir the reaction mixture at room temperature for 1 hour.
- Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: The crude product, O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioate, is typically used in the next step without further purification.
- Expected Yield: 96%

Step 4: Radical Addition-Cyclization

- Reaction: A solution of the crude xanthate from Step 3 (1.0 eq) and vinyl pivalate (3.0 eq) in 1,2-dichloroethane is heated to reflux. A solution of dilauroyl peroxide (0.2 eq) in 1,2-dichloroethane is added portion-wise over 1 hour.

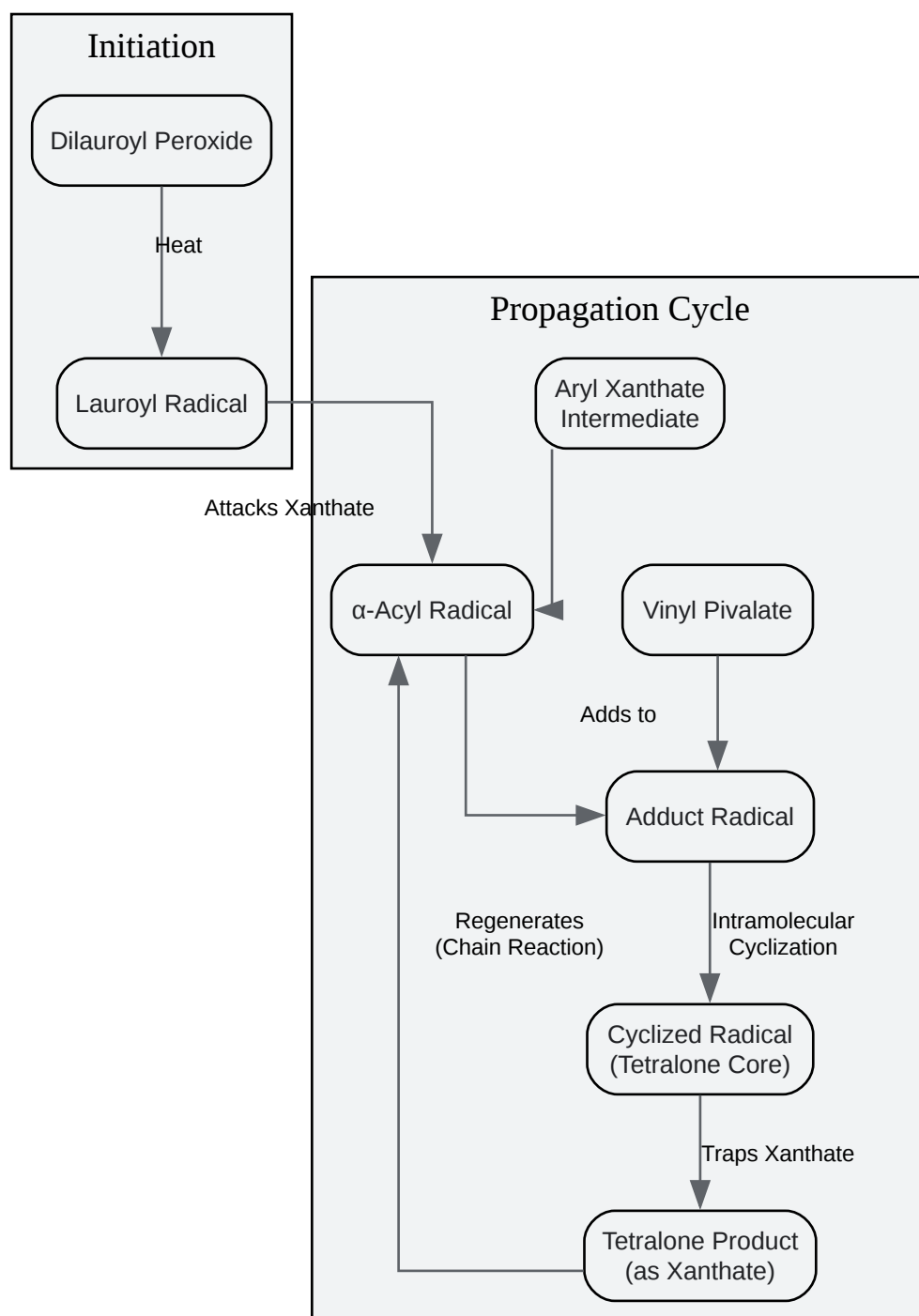
- Conditions: Continue to reflux the reaction mixture for an additional 2 hours after the final addition of the initiator.
- Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-hydroxy-7-methoxy-8-methyl-1-tetralone.
- Expected Yield: 48%

Step 5: Benzylic Oxidation, Reduction, and Deprotection

- Oxidation: To a solution of 4-hydroxy-7-methoxy-8-methyl-1-tetralone (1.0 eq) in aqueous acetonitrile, add ceric ammonium nitrate (CAN) (2.5 eq) at 0 °C. Stir for 1 hour. Extract with ethyl acetate, wash with brine, dry, and concentrate.
- Reduction: Dissolve the crude product from the oxidation step in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise and stir for 30 minutes. Quench the reaction with acetone and concentrate.
- Deprotection: Dissolve the crude diol in dichloromethane and cool to -78 °C. Add a solution of boron trichloride (1.0 M in dichloromethane, 3.0 eq) dropwise. Stir at -78 °C for 1 hour. Quench with methanol, warm to room temperature, and concentrate.
- Purification: Purify the final crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (±)-**10-Norparvulenone**.
- Expected Yield: 35% over the three transformations.

Signaling Pathways and Logical Relationships

The key transformation in this synthesis is the xanthate-mediated radical addition-cyclization. The logical relationship of this step is outlined below.



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